molecular formula C16H16O B2381692 2-Benzyl-3-phenylpropanal CAS No. 22859-80-9

2-Benzyl-3-phenylpropanal

Cat. No. B2381692
CAS RN: 22859-80-9
M. Wt: 224.303
InChI Key: SFGRQCGOHCSUHP-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenylpropanal is a chemical compound with the molecular formula C16H16O . It has an average mass of 224.298 Da and a monoisotopic mass of 224.120117 Da .


Synthesis Analysis

The synthesis of 2-Benzyl-3-phenylpropanal can be proposed from bromophenylmethane (benzyl bromide), using any reagents containing two or fewer carbon atoms .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-phenylpropanal is represented by the InChI code: 1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-Benzyl-3-phenylpropanal, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

2-Benzyl-3-phenylpropanal is a powder with a melting point of 32-34 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

2-Benzyl-3-phenylpropanal has been studied for its antimicrobial properties. Richards and McBride (1973) investigated its close derivatives, 3-phenylpropan-1-ol, 2-phenylethanol, and benzyl alcohol for their inhibitory action against Pseudomonas aeruginosa. They found that 3-phenylpropan-1-ol was the most effective, suggesting potential use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).

Chemical Synthesis and Reactions

Masuda, Nakajima, and Suga (1983) explored the Friedel-Crafts Alkylation of benzene with optically active compounds, including derivatives of 2-benzyl-3-phenylpropanal. Their findings contribute to understanding the stereochemistry and mechanism of such alkylations (Masuda, Nakajima, & Suga, 1983).

Kinetic Studies in Organic Chemistry

Chuchani and Martín (1990) studied the gas-phase elimination kinetics of compounds including 1-bromo-3-phenylpropane, closely related to 2-benzyl-3-phenylpropanal. Their research offers insights into the reaction mechanisms and kinetics in organic chemistry (Chuchani & Martín, 1990).

Enzyme Inhibition

Galardy and Kortylewicz (1984) investigated DL-2-benzyl-3- formylpropanoic acid, a compound structurally related to 2-benzyl-3-phenylpropanal, for its inhibitory effect on carboxypeptidase A. Their findings indicate potential applications in enzyme inhibition studies (Galardy & Kortylewicz, 1984).

Catalysis and Hydrogenation

Rao and Perlin (1983) demonstrated the effectiveness of 2-propanol in catalytic transfer hydrogenation reactions involving benzylic and styryl compounds, including derivatives of 2-benzyl-3-phenylpropanal. Their research contributes to the field of catalysis and selective hydrogenation (Rao & Perlin, 1983).

Safety and Hazards

The safety information for 2-Benzyl-3-phenylpropanal includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-benzyl-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGRQCGOHCSUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-phenylpropanal

CAS RN

22859-80-9
Record name 2-benzyl-3-phenylpropanal
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